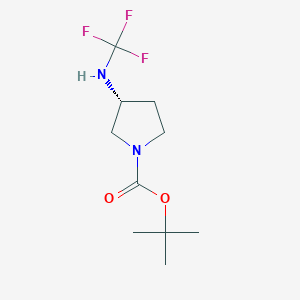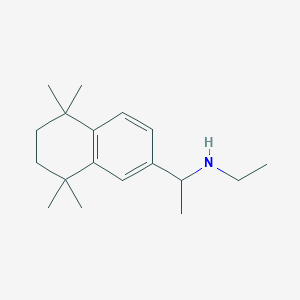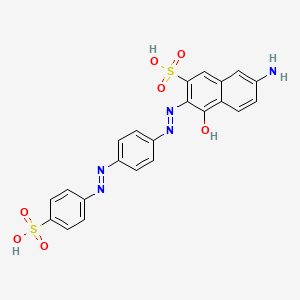
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one is a chemical compound with a unique structure that includes a chlorine atom, a thianyl group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a metal aluminum catalyst and a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and ketone group can participate in various chemical reactions, leading to modifications of biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one is unique due to its specific structural features, such as the thianyl group and the positioning of the chlorine atom
Eigenschaften
CAS-Nummer |
88653-80-9 |
|---|---|
Molekularformel |
C9H15ClOS |
Molekulargewicht |
206.73 g/mol |
IUPAC-Name |
2-chloro-1-(2,2-dimethylthian-4-yl)ethanone |
InChI |
InChI=1S/C9H15ClOS/c1-9(2)5-7(3-4-12-9)8(11)6-10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
TVNUQPAUIMITEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCS1)C(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)






![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)

